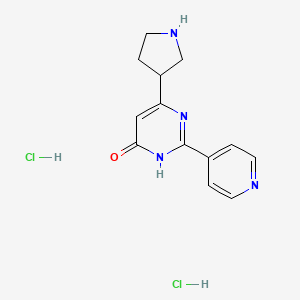
2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
Übersicht
Beschreibung
2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride, commonly referred to as PPP, is a small molecule that has a variety of biomedical applications. It is a synthetic molecule that has been studied for its potential use as an anti-cancer agent, as an anti-inflammatory, and for its potential to treat neurological disorders. PPP has also been used as a research tool to study the structure and function of proteins. PPP has a wide range of uses in research and has been used to study a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis and characterization of derivatives containing pyrimidine and pyrrolidine fragments have been reported, focusing on their potential as intermediates for further chemical modifications. For example, new derivatives have been synthesized that showed pronounced plant growth stimulating effects, highlighting the potential agricultural applications of these compounds (Pivazyan et al., 2019). Similarly, the synthesis and characterization of betainic pyrimidinaminides and their stability under various conditions have been studied, offering insights into their chemical properties and potential applications (Schmidt, 2002).
Biological Activities and Potential Therapeutic Uses
- Research has focused on the biological activities of these compounds, including their potential antifungal, antibacterial, and antitumor properties. For instance, some synthesized pyrimidine derivatives have displayed moderate to weak fungicidal and insecticidal activities, suggesting their potential use in developing new pesticides or antifungal agents (Chen & Shi, 2008). Furthermore, a study on novel pyrimidine salts with chloranilic and picric acids evaluated their in vitro antibacterial and antifungal activities, with some compounds exhibiting good inhibition, indicating their potential as antimicrobial agents (Mallikarjunaswamy et al., 2013).
Supramolecular Chemistry and Materials Science
- The compound and its derivatives have also found applications in supramolecular chemistry and materials science. For example, the design and synthesis of Ir(III) phosphors incorporating pyrimidine derivatives for use in organic light-emitting diodes (OLEDs) have been reported. These studies demonstrate the versatility of pyrimidine derivatives in creating high-performance sky-blue- and white-emitting OLEDs, suggesting their significant potential in advanced materials and electronic applications (Chang et al., 2013).
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.2ClH/c18-12-7-11(10-3-6-15-8-10)16-13(17-12)9-1-4-14-5-2-9;;/h1-2,4-5,7,10,15H,3,6,8H2,(H,16,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXHRQLMBSGGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=O)NC(=N2)C3=CC=NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




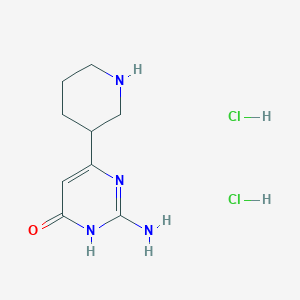
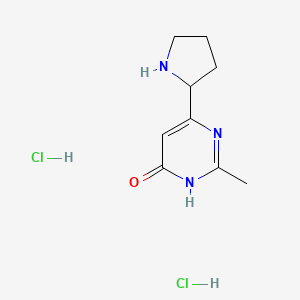
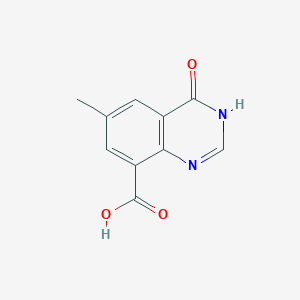
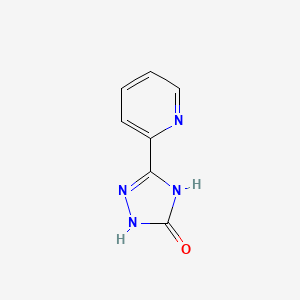
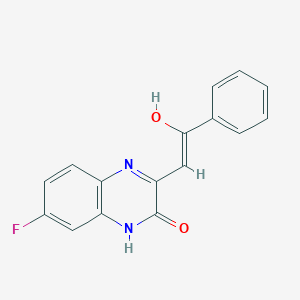
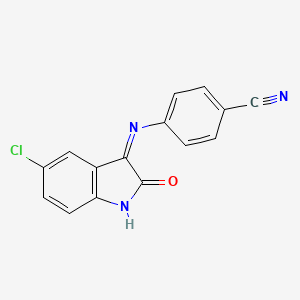

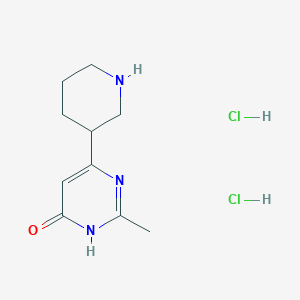
![2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride](/img/structure/B1414488.png)

![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1414490.png)
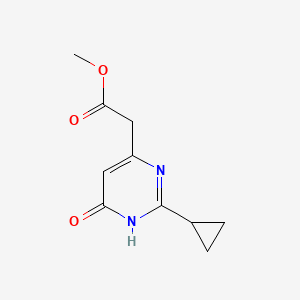
![6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1414495.png)